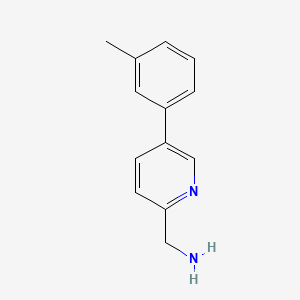
(5-(m-Tolyl)pyridin-2-yl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-(m-Tolyl)pyridin-2-yl)methanamine: is an organic compound with the molecular formula C13H14N2 It is a derivative of pyridine, featuring a methanamine group attached to the second position of the pyridine ring and a methyl-substituted phenyl group (m-tolyl) at the fifth position
準備方法
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of (5-(m-Tolyl)pyridin-2-yl)methanamine typically begins with commercially available starting materials such as 2-bromopyridine and m-toluidine.
Step 1 - Formation of Intermediate: The first step involves the coupling of 2-bromopyridine with m-toluidine under palladium-catalyzed cross-coupling conditions (e.g., Suzuki-Miyaura coupling) to form (5-(m-Tolyl)pyridin-2-yl)amine.
Step 2 - Introduction of Methanamine Group: The intermediate (5-(m-Tolyl)pyridin-2-yl)amine is then subjected to reductive amination using formaldehyde and a reducing agent such as sodium cyanoborohydride to introduce the methanamine group, yielding this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions:
Oxidation: (5-(m-Tolyl)pyridin-2-yl)methanamine can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho and para to the nitrogen atom, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, mild acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, base catalysts like sodium hydride or potassium carbonate.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: Secondary amines.
Substitution: Alkylated or acylated derivatives of this compound.
科学的研究の応用
Chemistry:
Ligand Synthesis: (5-(m-Tolyl)pyridin-2-yl)methanamine is used as a ligand in coordination chemistry for the synthesis of metal complexes.
Catalysis: It serves as a catalyst or catalyst precursor in various organic transformations, including cross-coupling reactions.
Biology and Medicine:
Pharmaceuticals: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders.
Biological Probes: It is used in the design of fluorescent probes for imaging and diagnostic applications.
Industry:
Material Science: this compound is employed in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique electronic properties.
作用機序
The mechanism of action of (5-(m-Tolyl)pyridin-2-yl)methanamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The methanamine group can form hydrogen bonds with active site residues, while the pyridine and m-tolyl groups contribute to hydrophobic interactions and π-π stacking with aromatic residues.
類似化合物との比較
(5-Phenylpyridin-2-yl)methanamine: Similar structure but with a phenyl group instead of an m-tolyl group.
(5-(p-Tolyl)pyridin-2-yl)methanamine: Similar structure but with a p-tolyl group instead of an m-tolyl group.
(5-(o-Tolyl)pyridin-2-yl)methanamine: Similar structure but with an o-tolyl group instead of an m-tolyl group.
Uniqueness: (5-(m-Tolyl)pyridin-2-yl)methanamine is unique due to the specific positioning of the m-tolyl group, which influences its electronic properties and reactivity. This positioning can affect the compound’s binding affinity and selectivity in biological systems, as well as its performance in catalytic applications.
特性
分子式 |
C13H14N2 |
|---|---|
分子量 |
198.26 g/mol |
IUPAC名 |
[5-(3-methylphenyl)pyridin-2-yl]methanamine |
InChI |
InChI=1S/C13H14N2/c1-10-3-2-4-11(7-10)12-5-6-13(8-14)15-9-12/h2-7,9H,8,14H2,1H3 |
InChIキー |
RKTGEICLPOWGEC-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)C2=CN=C(C=C2)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


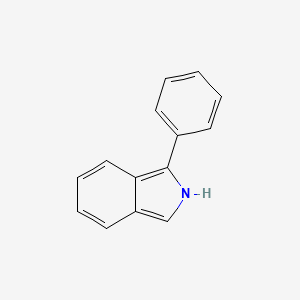

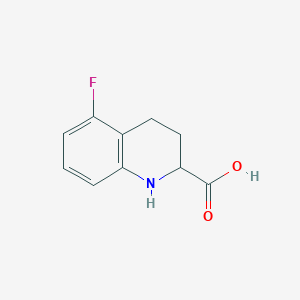
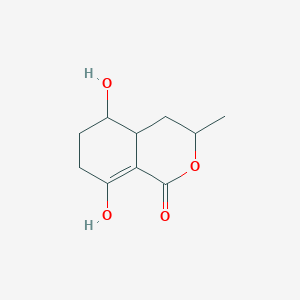
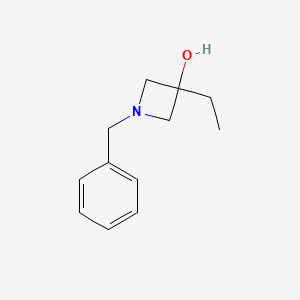

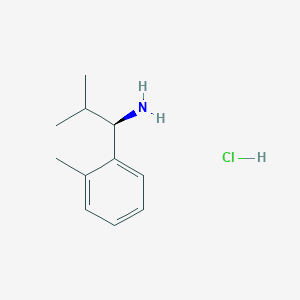
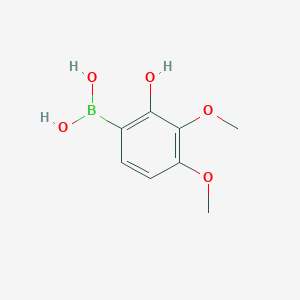
![2-Benzyl-1,2,3,5-tetrahydropyrrolo[3,4-c]pyrrole](/img/structure/B11902391.png)
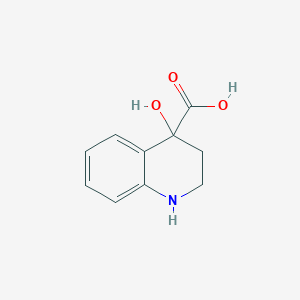
![7-Methoxy-3,5,8-trimethyl-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B11902395.png)

![Ethyl 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxylate](/img/structure/B11902424.png)

